molecular formula C4H8N2O B12442300 2-(2-Aminoethoxy)acetonitrile

2-(2-Aminoethoxy)acetonitrile

Cat. No.: B12442300
M. Wt: 100.12 g/mol
InChI Key: PVGKLOVLJVCBCB-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)acetonitrile is an organic compound with the molecular formula C4H8N2O. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound features an amino group and a nitrile group, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)acetonitrile typically involves the reaction of 2-chloroethanol with sodium cyanide to form 2-cyanoethanol, which is then reacted with ammonia to yield the desired compound. The reaction conditions often include:

    Temperature: 50-80°C

    Solvent: Acetonitrile or water

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oximes or nitriles

    Reduction: Primary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-(2-Aminoethoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)acetonitrile involves its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitrile group can undergo hydrolysis or reduction. These interactions enable the compound to act as a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but with a dimethylamino group instead of an amino group.

    2-(2-Aminoethoxy)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

2-(2-Aminoethoxy)acetonitrile is unique due to its combination of an amino group and a nitrile group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for producing a wide range of compounds.

Properties

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

2-(2-aminoethoxy)acetonitrile

InChI

InChI=1S/C4H8N2O/c5-1-3-7-4-2-6/h1,3-5H2

InChI Key

PVGKLOVLJVCBCB-UHFFFAOYSA-N

Canonical SMILES

C(COCC#N)N

Origin of Product

United States

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